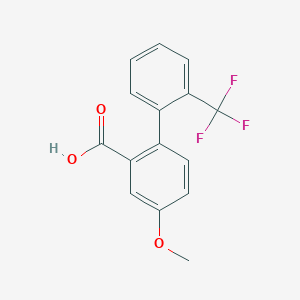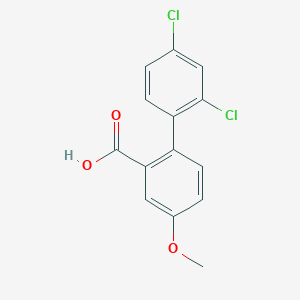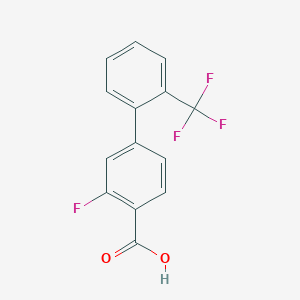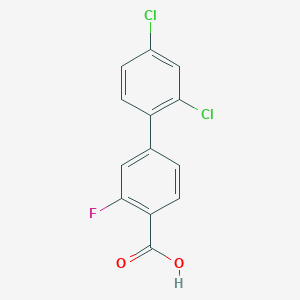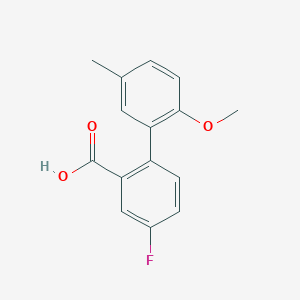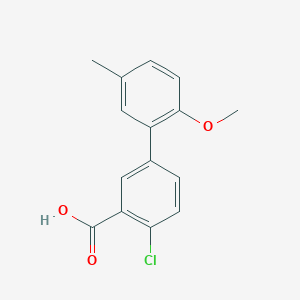
3-(Cyclopropylthio)phenylboronic acid; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis
Boronic acids, including 3-(Cyclopropylthio)phenylboronic acid, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Glucose-Sensitive Polymers
Phenylboronic acid conjugates, which include “3-(Cyclopropylthio)phenylboronic acid”, have been used to create glucose-sensitive polymers . These polymers can self-regulate insulin release, making them useful in the treatment of diabetes .
Diagnostic Agents
The same glucose-sensitive polymers mentioned above can also function as diagnostic agents . This is due to their ability to respond to changes in glucose levels .
Wound Healing
Phenylboronic acid conjugates have been used in wound healing applications . Their unique properties allow them to interact with biological tissues in ways that promote healing .
Tumor Targeting
Phenylboronic acid conjugates have shown promise in tumor targeting . Their ability to selectively bind to certain types of cells makes them useful for delivering therapeutic agents directly to tumors .
Drug Delivery
The unique chemistry of phenylboronic acids has provided many useful molecular bases for drug delivery applications . This includes the interaction with sialic acid as a new class of molecular targets .
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules . This suggests that 3-(Cyclopropylthio)phenylboronic acid may also interact with such molecules, which are prevalent in biological systems.
Mode of Action
Boronic acids are known to form reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This pH-responsive behavior could potentially be leveraged for targeted drug delivery and other therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH could potentially influence the compound’s ability to form covalent complexes with cis-diol-containing molecules .
Propriétés
IUPAC Name |
(3-cyclopropylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2S/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBESPMJRRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylthio)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

